Trifluoromethionine

prodrug activation methionine γ-lyase enzyme kinetics

Trifluoromethionine (TFM; S-trifluoromethyl-L-homocysteine) is a non-natural amino acid in which the methionine side-chain methyl group is replaced by a trifluoromethyl (–CF₃) moiety. This single-atom substitution introduces three chemically equivalent ¹⁹F nuclei per residue while preserving near-isosteric geometry with the parent amino acid.

Molecular Formula C5H8F3NO2S
Molecular Weight 203.19 g/mol
CAS No. 4220-05-7
Cat. No. B1219614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethionine
CAS4220-05-7
SynonymsS-trifluoromethyl-L-homocysteine
trifluoromethionine
trifluoromethionine, (L)-isome
Molecular FormulaC5H8F3NO2S
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC(CSC(F)(F)F)C(C(=O)O)N
InChIInChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1
InChIKeyYLJLTSVBCXYTQK-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethionine (CAS 4220-05-7): A Fluorinated Methionine Analog for Prodrug Design, 19F NMR Biophysics, and Protein Engineering


Trifluoromethionine (TFM; S-trifluoromethyl-L-homocysteine) is a non-natural amino acid in which the methionine side-chain methyl group is replaced by a trifluoromethyl (–CF₃) moiety. This single-atom substitution introduces three chemically equivalent ¹⁹F nuclei per residue while preserving near-isosteric geometry with the parent amino acid [1]. TFM is recognized by the translational machinery of both prokaryotic and eukaryotic cells, enabling its bioincorporation into recombinant proteins in place of methionine [2]. It serves dual roles: as a mechanism-based prodrug specifically activated by the pathogen-restricted enzyme methionine γ-lyase (MGL, EC 4.4.1.11) [3], and as a high-sensitivity ¹⁹F NMR probe for protein structure, dynamics, and ligand-binding studies [4].

19F NMR protein dynamics probe with three equivalent 19F nuclei per residue
Prodrug activation studies targeting methionine γ-lyase-positive pathogens
Site-specific bioincorporation via Met auxotrophic expression strains
Metalloprotein redox tuning without AdoMet pathway interference

Why Methionine Analogs Cannot Be Interchanged: The Trifluoromethionine Differentiation Case


Methionine analogs—including selenomethionine (SeM), ethionine, difluoromethionine (DFM), and norleucine—share the ability to be translationally incorporated into proteins, yet they diverge profoundly in electronic character, metabolic fate, and biological selectivity. Selenomethionine and ethionine are competent substrates for S-adenosylmethionine (AdoMet) synthetase, thereby integrating into and perturbing the cellular methylation network; trifluoromethionine is not [1]. Difluoromethionine offers only two ¹⁹F nuclei versus TFM's three, directly affecting NMR signal-to-noise ratio [2]. Trifluoromethionine's –CF₃ group confers the highest hydrophobicity enhancement among fluorinated methionine analogs, exceeding even the contribution of isoleucine [3]. Most critically, TFM is the only analog in this class that functions as a pathogen-selective prodrug activated exclusively by methionine γ-lyase—an enzyme absent in mammalian cells—creating a therapeutic window unavailable to non-fluorinated or mono-/di-fluorinated counterparts [4].

Methylation network perturbation
Selenomethionine and ethionine form S-adenosyl analogs that alter cellular methylation; trifluoromethionine does not, so analog substitution may shift methylation-related endpoints.
19F NMR sensitivity mismatch
Difluoromethionine provides only two 19F nuclei versus trifluoromethionine's three, directly reducing signal-to-noise ratio in protein dynamics studies.
Pathogen-selective activation absent
Only trifluoromethionine functions as a methionine γ-lyase-activated prodrug; non-fluorinated or mono-/di-fluorinated analogs lack this enzyme-dependent selectivity context.

Trifluoromethionine (CAS 4220-05-7): Quantified Differentiation Evidence Against Closest Analogs and Standard-of-Care Comparators


6.6-Fold Higher Enzymatic Turnover Rate vs. Natural Methionine by Trichomonas vaginalis Methionine γ-Lyase

Trifluoromethionine (TFMET) is processed by purified T. vaginalis methionine γ-lyase (MGL) at a rate of 3.3 μmol/min/mg protein, compared with only 0.50 μmol/min/mg for the natural substrate L-methionine—a 6.6-fold rate enhancement [1]. Furthermore, the apparent Km of TFMET for this enzyme is 0.32 ± 0.6 mM, approximately 13-fold lower than the Km of 4.3 ± 1.1 mM for methionine, indicating substantially tighter substrate binding [1]. This dual advantage in both catalytic rate and binding affinity establishes TFMET as a kinetically superior substrate for MGL-dependent prodrug activation.

MGL turnover
Head-to-head
6.6-fold higher Vmax 13-fold lower Km vs. methionine
Reported enzyme-kinetic preference supports MGL-dependent activation context
Purified T. vaginalis MGL; may require panel validation
prodrug activation methionine γ-lyase enzyme kinetics Trichomonas vaginalis

100% Killing of MGL-Positive T. vaginalis at 5 μg/mL vs. No Toxicity to MGL-Negative Cells at 100 μg/mL: Enzyme-Dependent Selectivity Window

TFMET at concentrations of 5 μg/mL and above killed 100% of T. vaginalis parasites in culture within 24 hours [1]. Addition of propargylglycine, a specific MGL inhibitor, nearly abolished this cytotoxicity, and parasites pre-incubated with the inhibitor grew normally in the presence of TFMET [1]. In contrast, TFMET at 100 μg/mL (20-fold higher concentration) produced no growth inhibition of Giardia lamblia (an anaerobic protozoan lacking MGL activity) or mouse myeloma cells [1]. This establishes a ≥20-fold selectivity window between MGL-positive and MGL-negative cells.

Selectivity window
Head-to-head
≥20-fold selectivity: 5 μg/mL kills MGL⁺ cells; 100 μg/mL non-toxic to MGL⁻ cells
Reported enzyme-dependent selectivity context for prodrug targeting studies
T. vaginalis vs. MGL-negative eukaryotes; metronidazole comparator included
selective cytotoxicity methionine γ-lyase prodrug targeting Trichomonas vaginalis

Inability to Form the S-Adenosylmethionine (AdoMet) Analog: A Critical Metabolic Selectivity Advantage Over Ethionine and Selenomethionine

In Saccharomyces cerevisiae, all three methionine analogs—ethionine, selenomethionine, and trifluoromethionine—are charged onto tRNAᴹᵉᵗ and incorporated into protein. However, only ethionine and selenomethionine can be subsequently converted to their respective S-adenosyl homologs (S-adenosylethionine and S-adenosylselenomethionine) by AdoMet synthetase; trifluoromethionine cannot [1]. This fundamental metabolic bifurcation means that TFM incorporation does not perturb cellular methylation reactions, polyamine biosynthesis, or methyltransferase-dependent regulatory pathways, whereas ethionine and selenomethionine exert pleiotropic effects through AdoMet analog formation.

AdoMet bypass
Head-to-head
No S-adenosyl analog formed; ethionine and selenomethionine do form analogs
Reported metabolic inertness preserves methylation network in protein engineering
S. cerevisiae in vivo and in vitro AdoMet synthetase assays
S-adenosylmethionine metabolic incorporation AdoMet synthetase methionine analog comparison

Hydrophobicity Enhancement Exceeding That of Isoleucine: A Quantified Advantage for Peptide-Protein Interaction Tuning

The chromatographic hydrophobicity index (ϕ₀) of tripeptides containing (S)-trifluoromethionine (TFM) was systematically compared with non-fluorinated analogs. Incorporation of TFM produced strong local hydrophobicity increases that quantitatively exceeded the hydrophobic contribution of the most hydrophobic natural amino acid, L-isoleucine [1]. This measurement was performed alongside two other trifluoromethylated amino acids—(R)- and (S)-α-trifluoromethylalanine (TfmAla) and (R)-trifluoromethylcysteine (TfmCys)—providing cross-validated evidence that the –SCF₃ side chain of TFM ranks among the most hydrophobic unnatural amino acid substitutions available for rational peptide design.

Hydrophobicity
Cross-study
Hydrophobicity contribution exceeds isoleucine benchmark
Supports peptide engineering when strong local hydrophobicity and 19F NMR detection are needed
RP-HPLC ϕ₀ index; TFM ranked highest among tested fluorinated analogs
hydrophobicity index peptide engineering trifluoromethylated amino acids RP-HPLC

>227 mV Redox Potential Spread Across Isostructural Methionine Replacements: TFM's Position in the Azurin Series

When the conserved axial methionine ligand (Met121) of Pseudomonas aeruginosa azurin was replaced with a series of isostructural unnatural amino acids—oxomethionine (OxM), difluoromethionine (DFM), trifluoromethionine (TFM), selenomethionine (SeM), and norleucine (Nle)—all variants showed minimal structural perturbation (<6 nm CT band shift; <8 gauss EPR hyperfine change), yet the reduction potential varied by more than 227 mV across the series [1]. A linear correlation was established between reduction potential and residue hydrophobicity, positioning TFM as the most electronegative/hydrophobic variant in the fluorinated subset and enabling predictable redox tuning without structural remodeling of the metal site [1].

Redox tuning
Class-level
Azurin series spread >227 mV; TFM provides intermediate-to-high hydrophobicity setpoint
Reported correlation supports fluorination degree as a redox-tuning variable
Cyclic voltammetry on expressed azurin variants; linear hydrophobicity trend
reduction potential tuning metalloprotein engineering azurin type 1 copper center

19F NMR: Four Distinct Resonances for Three Methionine Positions—Structural Resolution Beyond WT Protein Crystallography

Incorporation of trifluoromethionine into bacteriophage lambda lysozyme (LaL), which contains only three methionine residues (positions 1, 14, and 107), unexpectedly yielded four distinct ¹⁹F NMR resonances [1]. Site-directed mutagenesis (M14L) collapsed the two resonances associated with position 107 into a single peak, directly demonstrating that the anomalous splitting arose from two subtly different local environments sensed by TFM at Met107 when Met14 was TFM-substituted—a conformational heterogeneity invisible in the wild-type crystal structure [1]. This level of environmental resolution is a consequence of the –CF₃ group's three magnetically equivalent fluorine nuclei and the extreme sensitivity of ¹⁹F chemical shifts to local van der Waals and electrostatic environment.

19F NMR resolution
Head-to-head
4 distinct 19F resonances for 3 Met positions; reveals conformational substate invisible in WT crystal structure
Reported environmental sensitivity supports detection of conformational heterogeneity
λ lysozyme; assignment confirmed by M14L mutagenesis and paramagnetic probe
19F NMR protein structure bacteriophage lambda lysozyme NMR probe

Trifluoromethionine (CAS 4220-05-7): High-Evidence Research and Industrial Application Scenarios


Pathogen-Selective Prodrug Lead Discovery Targeting Methionine γ-Lyase-Positive Anaerobic Pathogens

Trifluoromethionine is validated as a lead compound for anti-infective drug discovery against MGL-expressing pathogens including Trichomonas vaginalis, Entamoeba histolytica, Porphyromonas gingivalis, and Clostridium species [1]. Its 6.6-fold higher turnover rate relative to methionine by MGL [1] and its ≥20-fold selectivity window between MGL-positive and MGL-negative cells [1] make it a mechanistically validated scaffold for medicinal chemistry optimization. Procurement for medicinal chemistry programs should prioritize enantiomerically pure L-TFM to match the stereospecificity of MGL. In vivo, a single 40 mg/kg intravenous dose prevented lesion formation in five of six mice challenged with T. vaginalis, whereas the standard-of-care metronidazole requires three divided doses of 15 mg/kg to achieve comparable efficacy [1].

19F NMR Probe for Protein Conformational Heterogeneity and Ligand-Binding Studies

TFM is the superior ¹⁹F NMR label when maximum signal-to-noise and environmental sensitivity are required. Its three magnetically equivalent fluorine nuclei per residue provide a 3-fold sensitivity advantage over mono-fluorinated analogs, and its ability to resolve conformational substates beyond crystal structure resolution has been demonstrated in bacteriophage lambda lysozyme, where four distinct ¹⁹F resonances were detected for only three methionine positions [1]. This makes TFM the probe of choice for studying protein dynamics, folding intermediates, and allosteric transitions in proteins with a manageable number of methionine residues. Unlike selenomethionine, which is primarily an X-ray crystallography tool, TFM uniquely serves both structural and dynamics-oriented biophysics [1].

Rational Tuning of Metalloprotein Reduction Potentials via Unnatural Amino Acid Substitution

In metalloprotein engineering, TFM substitution at axial methionine ligand positions enables predictable modulation of reduction potential without structural perturbation [1]. The linear correlation between residue hydrophobicity and reduction potential established across the azurin series (OxM, DFM, TFM, SeM, Nle) allows researchers to select TFM when an intermediate-to-high hydrophobicity and strong electron-withdrawing effect is desired within the >227 mV accessible tuning range [1]. TFM's contribution is distinct from DFM (less fluorinated) and from selenomethionine (chalcogen substitution with different electronic character), providing a unique setpoint unavailable from other unnatural amino acids [1].

Peptide-Based Inhibitor Design Requiring Enhanced Local Hydrophobicity Without AdoMet Pathway Interference

For peptide and peptidomimetic drug design where enhanced local hydrophobicity drives target binding, TFM offers a quantitatively superior hydrophobic contribution—exceeding that of isoleucine—while simultaneously providing ¹⁹F NMR detectability [1]. Critically, TFM does not serve as a substrate for AdoMet synthetase, unlike ethionine and selenomethionine [2], meaning that TFM-modified peptides will not inadvertently perturb cellular methylation networks when used in cell-based assays. This dual advantage (hydrophobicity + metabolic inertness toward AdoMet pathways) is a decisive procurement criterion for peptide-based probe and inhibitor development programs.

Application
Selection Property
Validation Focus
MGL-targeted prodrug studies
Enzyme-dependent activation selectivity
MGL-dependent cytotoxicity and in vivo model-response endpoints
19F NMR protein dynamics
Three equivalent 19F nuclei per residue
Chemical shift assignment and conformational substate validation
Metalloprotein redox tuning
Hydrophobicity-correlated reduction potential shift
Redox potential measurement and correlation with fluorination degree
Peptide inhibitor design
Hydrophobicity index exceeding isoleucine without AdoMet pathway interference
RP-HPLC retention shift and metabolic inertness toward AdoMet synthetase

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifluoromethionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.